2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring fused to a 4-chlorophenyl group and a substituted dihydropyridinone core. The acetamide moiety is further substituted with a 2,5-dimethylphenyl group. Such structural motifs are common in medicinal chemistry, as oxadiazoles are known for their bioisosteric properties, metabolic stability, and diverse pharmacological activities (e.g., antimicrobial, anti-inflammatory) .
Properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O3/c1-14-5-6-15(2)20(11-14)27-21(31)13-30-17(4)12-16(3)22(25(30)32)24-28-23(29-33-24)18-7-9-19(26)10-8-18/h5-12H,13H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEOTZGEFGLCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.
Construction of the Pyridinone Moiety: This step involves the condensation of a diketone with an amine.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe to study the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring is known to interact with metal ions, which can inhibit enzyme activity. The chlorophenyl group can engage in π-π interactions with aromatic amino acids in proteins, further modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on structural analogs identified in the evidence, emphasizing substituent effects and electronic-structural relationships.
Key Structural Analog: 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide ()
This compound shares the oxadiazole-pyridinone core and acetamide group with the target molecule but differs in the acetamide substituent (4-isopropylphenyl vs. 2,5-dimethylphenyl).
| Property | Target Compound | Analog (4-isopropylphenyl) |
|---|---|---|
| Molecular Formula | C₃₀H₂₇ClN₄O₃ | C₃₁H₂₉ClN₄O₃ |
| Substituent Position | 2,5-dimethylphenyl (ortho/meta positions) | 4-isopropylphenyl (para position) |
| Substituent Bulk | Moderate (two methyl groups) | High (isopropyl group) |
| Electronic Effects | Electron-donating methyl groups | Electron-neutral isopropyl group |
Key Differences and Implications:
Substituent Bulk and Binding Affinity: The 4-isopropylphenyl group introduces steric bulk, which may hinder binding to flat enzymatic pockets compared to the less bulky 2,5-dimethylphenyl group. This could reduce efficacy in targets requiring planar interactions .
The isopropyl group (analog) lacks such effects, possibly altering selectivity .
Solubility: The polar oxadiazole and amide groups in both compounds suggest moderate solubility. However, the isopropyl group may marginally improve lipophilicity, affecting membrane permeability .
General Principles from Isoelectronic and Structural Comparisons ()
Compounds with similar electronic configurations but divergent geometries (e.g., substituent positions) often exhibit distinct properties. For instance:
- Isoelectronic vs.
- Role of Crystallography: Structural refinement tools like SHELXL () are critical for resolving subtle geometric differences, such as bond angles or torsional strains, which influence molecular stability and interactions .
Research Findings and Data Gaps
Synthetic Routes: While details methods for synthesizing dithiazolium salts, the target compound’s synthesis likely involves cyclization of amidoximes to form the oxadiazole ring, followed by coupling with the dihydropyridinone-acetamide backbone. Such methods are standard for oxadiazole-containing pharmaceuticals but require optimization for sterically hindered substituents .
Biological Data: No direct activity data are available for the target compound.
Crystallographic Analysis: If the target compound’s structure was resolved via SHELXL (), key metrics like bond lengths (e.g., C–N in oxadiazole: ~1.30 Å) and dihedral angles could further differentiate it from analogs .
Biological Activity
The compound 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Oxadiazole Ring : A five-membered heterocyclic structure known for its biological activity.
- Dihydropyridine Moiety : Contributes to the compound's pharmacological properties.
- Chlorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
Molecular Formula and Weight
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 357.85 g/mol
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole moieties. For instance:
- Mechanism of Action : Compounds like this compound may induce apoptosis in cancer cells by activating p53 pathways and caspase cascades .
Antimicrobial Activity
The oxadiazole derivatives have also been reported to exhibit significant antimicrobial activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl-N-(1,4-dioxaspiro[4.5]decan | Contains an oxadiazole ring | Antimicrobial |
| N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethoxy-N-(propan | Similar oxadiazole structure | Antifungal |
| N-(2-chloro-4-methylsulfonylphenyl)-4-(3-quinolin-2-y | Combines quinoline and oxadiazole | Anticancer |
Neuroprotective Effects
Some derivatives have shown promise in neuroprotective studies. For example, compounds with similar structures were tested for their anticonvulsant effectiveness in models like picrotoxin-induced convulsions .
Cytotoxicity Studies
Cytotoxicity assays reveal that certain derivatives exhibit potent activity against various cancer cell lines:
| Cell Line | IC (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.65 | Tamoxifen |
| A549 | 2.41 | Doxorubicin |
These findings suggest that modifications in the structure of oxadiazole compounds can significantly influence their cytotoxic effects and selectivity towards cancer cells .
Study 1: Antitumor Activity
In a study investigating the antitumor activity of various oxadiazole derivatives, it was found that compounds with electron-withdrawing groups (EWGs) on the phenyl ring exhibited enhanced antiproliferative effects against MCF-7 and A549 cell lines. The introduction of halogen atoms was noted to decrease activity .
Study 2: Mechanistic Insights
Molecular dynamics simulations indicated that certain derivatives interact with protein targets primarily through hydrophobic contacts. This interaction is crucial for their anticancer activity and suggests potential pathways for drug design aimed at enhancing efficacy while reducing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
